3-(aminomethyl)-1-benzylpyrrolidin-3-amine

VAP-1/SSAO inhibitor Enzymatic assay IC50

3-(Aminomethyl)-1-benzylpyrrolidin-3-amine (CAS: 871116-13-1) is a small-molecule pyrrolidine derivative characterized by a benzyl group at the 1-position and a geminal amine-aminomethyl substitution at the 3-position. With a molecular formula of C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol , it is typically supplied as a free base with a purity of ≥95%.

Molecular Formula C12H19N3
Molecular Weight 205.30
CAS No. 871116-13-1
Cat. No. B3038609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-1-benzylpyrrolidin-3-amine
CAS871116-13-1
Molecular FormulaC12H19N3
Molecular Weight205.30
Structural Identifiers
SMILESC1CN(CC1(CN)N)CC2=CC=CC=C2
InChIInChI=1S/C12H19N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10,13-14H2
InChIKeyAWRRWNAQBSTREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-1-benzylpyrrolidin-3-amine (CAS 871116-13-1): A Core Scaffold for CaSR Agonists and Selective Building Blocks


3-(Aminomethyl)-1-benzylpyrrolidin-3-amine (CAS: 871116-13-1) is a small-molecule pyrrolidine derivative characterized by a benzyl group at the 1-position and a geminal amine-aminomethyl substitution at the 3-position [1]. With a molecular formula of C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol , it is typically supplied as a free base with a purity of ≥95% . It is primarily employed as a research chemical and a key synthetic intermediate for generating more complex, pharmacologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs) like the calcium-sensing receptor (CaSR) [1].

Why Generic 1-Benzylpyrrolidin-3-amines Cannot Substitute for 3-(Aminomethyl)-1-benzylpyrrolidin-3-amine in Targeted Synthesis


The unique geminal diamine substitution at the 3-position of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine provides a distinct pharmacophore that is absent in simpler 1-benzylpyrrolidin-3-amines . Patents by Astellas Pharma explicitly link this structural motif (an aminomethyl group substituted by an arylalkyl group) to a specific and desirable dual-profile: potent calcium-sensing receptor (CaSR) agonism coupled with excellent selectivity over CYP2D6 enzyme inhibition [1]. This critical combination of on-target activity and off-target selectivity is not a general feature of the broader 1-benzylpyrrolidin-3-amine class and cannot be achieved by substituting with analogs lacking the 3-aminomethyl group. Therefore, selecting this specific building block is essential for replicating the patented structure-activity relationship (SAR) and ensuring the intended biological and metabolic profile in downstream compounds.

Quantitative Differentiation of 3-(Aminomethyl)-1-benzylpyrrolidin-3-amine: Activity, Selectivity, and Physicochemical Evidence


Target Engagement: VAP-1/SSAO Enzyme Inhibition Activity

A derivative of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine demonstrates potent inhibition of the human Vascular Adhesion Protein-1 (VAP-1/SSAO) enzyme, a target relevant for inflammatory diseases. This activity, however, is not compared to the parent compound or close analogs in the same source. [1]

VAP-1/SSAO inhibitor Enzymatic assay IC50

Physicochemical Profile: Lipophilicity (LogP) as a Differentiator from 1-Benzylpyrrolidine

The addition of a polar aminomethyl group to the pyrrolidine core significantly alters the compound's physicochemical properties compared to the simpler 1-benzylpyrrolidine scaffold. The calculated partition coefficient (LogP) for 3-(aminomethyl)-1-benzylpyrrolidin-3-amine is 0.5485 . While a precise value for 1-benzylpyrrolidine is not provided, its LogP is expected to be substantially higher (more lipophilic) due to the absence of polar amine groups, which has direct implications for solubility and membrane permeability in biological assays .

Lipophilicity LogP Physicochemical properties

Structural Analysis: Unique Hydrogen Bonding Capacity

The geminal diamine structure of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine provides a higher capacity for hydrogen bonding compared to its structural analogs. It has a calculated Topological Polar Surface Area (TPSA) of 55.28 Ų, with 2 hydrogen bond donors and 3 acceptors . In contrast, the simpler 1-benzylpyrrolidin-3-amine (C₁₁H₁₆N₂) has a lower predicted TPSA (approx. 29 Ų) and only 1 donor and 2 acceptors . This increased polarity directly influences solubility, receptor interaction, and the ability to form stable crystal salts.

Topological Polar Surface Area (TPSA) Hydrogen bonding Structural differentiation

Patent-Defined Scaffold: CaSR Agonism and CYP2D6 Selectivity

According to a key patent from Astellas Pharma (US20090062366), the specific class of pyrrolidine derivatives defined by an aminomethyl group substituted with an arylalkyl group (exactly as in 3-(aminomethyl)-1-benzylpyrrolidin-3-amine) is identified as having an 'excellent CaSR agonistic regulatory activity' and 'excellent selectivity with CYP2D6 inhibitory activity' [1]. While exact IC50 values are not provided, the patent explicitly defines this unique, desirable dual-profile as a key inventive step over other pyrrolidine derivatives.

CaSR agonist CYP2D6 selectivity Patent SAR

Primary Applications of 3-(Aminomethyl)-1-benzylpyrrolidin-3-amine in Drug Discovery and Chemical Biology


Lead Optimization for Calcium-Sensing Receptor (CaSR) Agonists

This compound is the core scaffold for a patented class of CaSR agonists [1]. Medicinal chemists can use it as a validated starting point for the synthesis of novel analogs to treat secondary hyperparathyroidism and related calcium homeostasis disorders. The defined SAR around the 3-aminomethyl group allows for systematic derivatization while aiming to maintain the claimed excellent CYP2D6 selectivity profile [1].

Synthesis of Selective VAP-1/SSAO Inhibitors

Derivatives of this scaffold have demonstrated potent inhibitory activity against human VAP-1/SSAO (IC50 = 32 nM) [2]. This makes the compound a valuable building block for developing new chemical probes or therapeutic candidates for inflammatory diseases where VAP-1 is implicated, such as rheumatoid arthritis or non-alcoholic steatohepatitis (NASH).

Exploration of Physicochemical and ADME Property Space

The quantifiable physicochemical properties of 3-(aminomethyl)-1-benzylpyrrolidin-3-amine, including its calculated LogP of 0.5485 and TPSA of 55.28 Ų , position it as a valuable building block for exploring specific property ranges in a compound series. Researchers can use it to systematically modify lipophilicity and polarity, which is essential for optimizing solubility, permeability, and metabolic stability in early-stage drug discovery.

Building Block for Targeted Library Synthesis

As a high-purity (≥95%) heterocyclic building block with multiple functional handles (benzyl group and geminal diamine), it is ideal for constructing focused chemical libraries via parallel synthesis. This enables the rapid exploration of chemical space around the 1-benzylpyrrolidine scaffold for hit-to-lead campaigns across various therapeutic targets.

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